3-(1-methyl-1H-pyrazol-5-yl)azetidin-3-ol dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

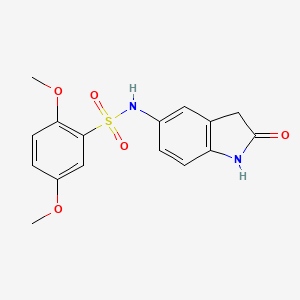

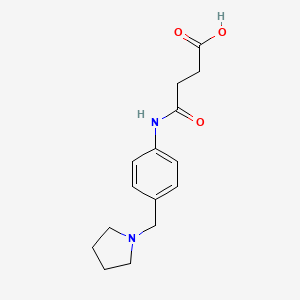

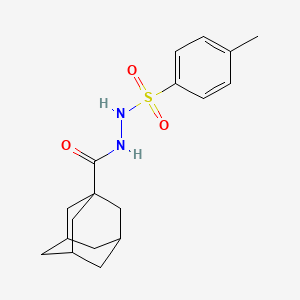

3-(1-methyl-1H-pyrazol-5-yl)azetidin-3-ol dihydrochloride is a chemical compound with the CAS Number: 2094614-36-3 . It has a molecular weight of 226.11 . The IUPAC name for this compound is 3-(1-methyl-1H-pyrazol-5-yl)azetidin-3-ol dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11N3O.2ClH/c1-10-6(2-3-9-10)7(11)4-8-5-7;;/h2-3,8,11H,4-5H2,1H3;2*1H . This indicates that the compound contains 7 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, 1 oxygen atom, and 2 chlorine atoms .Scientific Research Applications

Herbicide Development

Compounds containing the 3-methyl-1H-pyrazol-5-yl group have been studied for their potential as herbicides . For example, derivatives of quinclorac, a potent herbicide, have been synthesized with this group. These compounds showed excellent inhibition effects on barnyard grass in greenhouse experiments .

Antileishmanial Activity

Some hydrazine-coupled pyrazole derivatives, which include the 1-methyl-1H-pyrazol-5-yl group, have shown potent antileishmanial activity . One compound in particular displayed superior antipromastigote activity, being more active than standard drugs like miltefosine and amphotericin B deoxycholate .

Antimalarial Activity

The same hydrazine-coupled pyrazole derivatives mentioned above have also demonstrated antimalarial activity . Two of these compounds showed significant inhibition effects against Plasmodium berghei, a parasite that causes malaria in mice .

Antifungal Activity

Compounds containing the 1-methyl-1H-pyrazol-5-yl group have been synthesized and tested for their antifungal activity . Most of these compounds displayed moderate to excellent activities against seven phytopathogenic fungi .

Synthesis of Novel Amides

The 1-methyl-1H-pyrazol-5-yl group has been used in the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides . These compounds were tested for their activities against phytopathogenic fungi .

Development of New Pesticides

Pyrazole-containing compounds, including those with the 1-methyl-1H-pyrazol-5-yl group, have received attention for the development of new pesticides . This is due to their various biological activities, high selectivities, and low toxicities .

Safety and Hazards

properties

IUPAC Name |

3-(2-methylpyrazol-3-yl)azetidin-3-ol;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O.2ClH/c1-10-6(2-3-9-10)7(11)4-8-5-7;;/h2-3,8,11H,4-5H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCFIVGDVIQBJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2(CNC2)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2375770.png)

![N-(4-ethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2375774.png)

![(5-fluorobenzo[b]thiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2375779.png)

![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/no-structure.png)

![3-methyl-2-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2375782.png)

![6-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2375785.png)